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3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL

Cat. No.: B2604253
CAS No.: 1057671-10-9
M. Wt: 186.61
InChI Key: FQMVLUIOYSDHKA-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Synthetic Methodologies

The significance of 3-(4-chloro-3-fluorophenyl)propanal in modern synthetic methodologies stems from the reactivity of its constituent parts: the aldehyde group and the halogenated aromatic ring. The aldehyde functionality is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. It can undergo a variety of reactions, including:

Nucleophilic addition: Reacting with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols.

Wittig reaction: To form alkenes with controlled stereochemistry.

Reductive amination: To produce primary, secondary, or tertiary amines.

Oxidation: To yield the corresponding carboxylic acid, 3-(4-chloro-3-fluorophenyl)propionic acid. bldpharm.com

Reduction: To form the primary alcohol, 3-(4-chloro-3-fluorophenyl)propan-1-ol.

The synthesis of this compound would likely proceed through the oxidation of the corresponding alcohol, 3-(4-chloro-3-fluorophenyl)propan-1-ol. This precursor could potentially be synthesized from commercially available starting materials like 4-chloro-3-fluorobenzaldehyde (B1349764) nih.gov or 4-chloro-3-fluorophenol. wikipedia.orgacs.org For instance, a Wittig reaction on 4-chloro-3-fluorobenzaldehyde with an appropriate phosphorane, followed by hydrogenation, would yield the saturated aldehyde.

Overview of Research Trajectories for Halogenated Aryl Aldehydes

Research involving halogenated aryl aldehydes is a dynamic area of organic chemistry, driven by the utility of these compounds as intermediates in the synthesis of high-value products. Halogenated organic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science due to the ability of halogen atoms to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.net

One significant research trajectory is the development of novel and more efficient synthetic methods for the preparation and transformation of halogenated aryl aldehydes. This includes the use of new catalytic systems for their synthesis and subsequent functionalization. For example, recent research has focused on deformylative halogenation, a process that converts aldehydes to alkyl halides. nih.gov Another area of active investigation is the chemoselective transformation of one functional group in the presence of others. For instance, the selective reduction of the aldehyde group in a halogenated aryl aldehyde without affecting the halogen substituents is a key challenge that is being addressed through the development of specialized catalytic systems. researchgate.net

In medicinal chemistry, halogenated aryl aldehydes are valuable precursors for the synthesis of a wide range of biologically active molecules. The introduction of halogen atoms can lead to enhanced therapeutic efficacy. For example, the 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural feature in some analgesic compounds. nih.gov Similarly, fluorinated and chlorinated phenyl groups are found in a variety of drug candidates. The development of synthetic routes to new halogenated aryl aldehydes like this compound is therefore of considerable interest to the pharmaceutical industry.

The environmental fate and transformation of halogenated aromatic compounds is another important research area. Studies have been conducted on the anaerobic bacterial transformation of halogenated aromatic aldehydes, which can involve oxidation to carboxylic acids, reduction to alcohols, and dehalogenation. Understanding these pathways is crucial for assessing the environmental impact of these compounds.

Classical and Established Synthetic Routes to Aryl-Substituted Propanals

Aldol (B89426) Condensation and Related Carbonyl Coupling Reactions

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.comsigmaaldrich.com In the context of synthesizing aryl-substituted propanals, a crossed Aldol condensation between a substituted benzaldehyde, such as 4-chloro-3-fluorobenzaldehyde, and acetaldehyde would be a primary consideration. The reaction is typically base-catalyzed, involving the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. masterorganicchemistry.com

The initial product is a β-hydroxy aldehyde. Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated aldehyde (cinnamaldehyde derivative). youtube.comthieme-connect.de To obtain the target saturated propanal, a selective reduction of the carbon-carbon double bond is necessary, leaving the aldehyde group intact. Catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), is a common method for this transformation.

Table 1: Aldol Condensation Approach to this compound

StepReactantsReagents and ConditionsIntermediate/Product
1. Condensation4-chloro-3-fluorobenzaldehyde, AcetaldehydeBase (e.g., NaOH, KOH)3-(4-chloro-3-fluorophenyl)prop-2-enal
2. Reduction3-(4-chloro-3-fluorophenyl)prop-2-enalH₂, Pd/CThis compound

A key challenge in this approach is controlling the self-condensation of acetaldehyde. Using a significant excess of the benzaldehyde or employing specific reaction conditions can help to minimize this side reaction. libretexts.org

Wittig and Other Olefination Strategies for Acrylaldehyde Precursors

The Wittig reaction provides a powerful and versatile method for the formation of alkenes with good control over the position of the double bond. acs.orgorganic-chemistry.org To synthesize an acrylaldehyde precursor for this compound, 4-chloro-3-fluorobenzaldehyde can be reacted with a suitable phosphonium ylide. A common reagent for this purpose is (triphenylphosphoranylidene)acetaldehyde or a protected equivalent. mcmaster.ca

This reaction directly yields the corresponding 3-(4-chloro-3-fluorophenyl)prop-2-enal. As with the Aldol condensation product, this intermediate requires selective reduction of the alkene to afford the final saturated propanal. The choice of stabilized or non-stabilized ylides can influence the stereoselectivity of the resulting alkene (E/Z isomers). acs.orgjst.go.jp

Table 2: Wittig Reaction Approach

StepReactantsReagents and ConditionsIntermediate/Product
1. Olefination4-chloro-3-fluorobenzaldehyde, (Triphenylphosphoranylidene)acetaldehydeOrganic solvent (e.g., THF, CH₂Cl₂)3-(4-chloro-3-fluorophenyl)prop-2-enal
2. Reduction3-(4-chloro-3-fluorophenyl)prop-2-enalH₂, Pd/CThis compound

An alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields and easier removal of byproducts compared to the classical Wittig reaction.

Grignard and Organometallic Reagent Mediated Approaches

Grignard reagents are highly reactive organometallic compounds widely used for forming carbon-carbon bonds. chemguide.co.ukwikipedia.org A potential route to an aryl-propanal precursor involves the reaction of a Grignard reagent derived from a halobenzene with an appropriate three-carbon electrophile. For instance, 4-chloro-3-fluorophenylmagnesium bromide could be reacted with acrolein or a protected form of 3-halopropanal.

The reaction of a Grignard reagent with an aldehyde like acrolein would lead to a secondary alcohol after workup. organic-chemistry.org Subsequent oxidation would then be required to furnish the desired propanal. The use of organolithium reagents presents a similar synthetic strategy.

A more direct approach could involve the reaction of the Grignard reagent with a suitable epoxide, such as epichlorohydrin, followed by rearrangement and oxidation. However, controlling the regioselectivity of the epoxide opening can be challenging.

Prins Reaction and Related Halogenated Propanol (B110389) Synthesis

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. nrochemistry.comwikipedia.org In the context of synthesizing a precursor for this compound, 4-chloro-3-fluorostyrene (B2771509) could be reacted with formaldehyde (B43269) in the presence of a protic or Lewis acid. youtube.comjk-sci.com Depending on the reaction conditions, this can lead to the formation of a 1,3-diol or an allylic alcohol. organic-chemistry.org

If a 1,3-diol is formed, a series of oxidation and reduction steps would be necessary to arrive at the target propanal. A variation, the halo-Prins reaction, utilizes a Lewis acid and results in the incorporation of a halogen, which can then be further manipulated. wikipedia.org This route is generally less direct for the synthesis of simple aryl-propanals compared to other methods.

Reductive Transformations from Carboxylic Acid Derivatives

Another established route involves the reduction of a corresponding carboxylic acid or its derivative, such as an ester or acyl chloride. For this specific target, 3-(4-chloro-3-fluorophenyl)propanoic acid would be the starting material. The synthesis of this acid can be achieved through various methods, including the Perkin reaction to form the unsaturated cinnamic acid derivative followed by reduction. thepharmajournal.com

The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the corresponding alcohol. However, specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this transformation. Alternatively, the carboxylic acid can be converted to a more easily reducible derivative, such as an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in the Rosenmund reduction.

Modern Catalytic Strategies in the Synthesis of Aryl Aldehydes

Modern catalytic methods offer efficient and often more environmentally friendly alternatives to classical synthetic routes. For the synthesis of aryl aldehydes and their derivatives, palladium-catalyzed cross-coupling reactions are particularly prominent.

A highly relevant strategy is the Mizoroki-Heck reaction. nih.govmdpi.com This involves the palladium-catalyzed coupling of an aryl halide with an alkene. For the synthesis of a precursor to this compound, 1-bromo-4-chloro-3-fluorobenzene or 4-chloro-3-fluoro-1-iodobenzene could be coupled with acrolein or a protected version like acrolein diethyl acetal. nih.gov The use of a protected acrolein is often preferred to avoid polymerization and other side reactions of the α,β-unsaturated aldehyde.

Following the Heck coupling to form the 3-(4-chloro-3-fluorophenyl)prop-2-enal derivative, a hydrogenation step is required to saturate the double bond. If a protected acrolein is used, the final step would be the deprotection of the acetal to reveal the aldehyde functionality.

Table 3: Mizoroki-Heck Reaction Approach

StepReactantsReagents and ConditionsIntermediate/Product
1. Heck Coupling1-bromo-4-chloro-3-fluorobenzene, Acrolein diethyl acetalPd catalyst (e.g., Pd(OAc)₂), Base, Ligand1-(3,3-diethoxyprop-1-en-1-yl)-4-chloro-3-fluorobenzene
2. Hydrogenation1-(3,3-diethoxyprop-1-en-1-yl)-4-chloro-3-fluorobenzeneH₂, Pd/C1-(3,3-diethoxypropyl)-4-chloro-3-fluorobenzene
3. Deprotection1-(3,3-diethoxypropyl)-4-chloro-3-fluorobenzeneAcidic workup (e.g., aq. HCl)This compound

Other modern catalytic approaches include carbonylation reactions where carbon monoxide is introduced into an aryl halide or a related substrate in the presence of a transition metal catalyst to form the aldehyde group directly. nih.govresearchgate.net While powerful, these methods might be more complex to apply directly for the synthesis of a propanal derivative.

An in-depth exploration of the synthetic methodologies for this compound and its analogues reveals a range of sophisticated chemical and biochemical techniques. These methods span from transition metal-catalyzed reactions to highly selective enzymatic transformations, enabling the efficient construction of the target molecule and its chiral derivatives. This article focuses solely on the synthetic pathways, detailing the reactions, catalysts, and strategies employed in the creation of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO B2604253 3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL CAS No. 1057671-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMVLUIOYSDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 3 4 Chloro 3 Fluorophenyl Propanal

Reactions of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical transformations, primarily involving nucleophilic additions and redox reactions. The presence of the chloro- and fluoro-substituents on the phenyl ring can electronically influence the reactivity of the aldehyde, though the fundamental reaction pathways remain characteristic of aldehydes.

The carbonyl carbon of the aldehyde in 3-(4-chloro-3-fluorophenyl)propanal is electrophilic and susceptible to attack by nucleophiles. This leads to a broad spectrum of nucleophilic addition reactions. libretexts.orgmdpi.com

Alcohol Formation: Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with the aldehyde to form secondary alcohols after an aqueous workup. For instance, reaction with methylmagnesium bromide would yield 1-(4-chloro-3-fluorophenyl)butan-2-ol.

Imine Formation: Primary amines react with the aldehyde to form imines (Schiff bases). This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond. mdpi.com This transformation is often reversible and catalyzed by acid.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, 2-hydroxy-4-(4-chloro-3-fluorophenyl)butanenitrile. This reaction introduces both a hydroxyl group and a nitrile group, the latter of which can be further hydrolyzed to a carboxylic acid or reduced to an amine. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct TypeProduct Name Example
HydrideSodium borohydride (B1222165) (NaBH₄)Primary Alcohol3-(4-chloro-3-fluorophenyl)propan-1-ol
OrganometallicMethylmagnesium bromide (CH₃MgBr)Secondary Alcohol1-(4-chloro-3-fluorophenyl)butan-2-ol
AmineMethylamine (CH₃NH₂)ImineN-methyl-1-(4-chloro-3-fluorophenyl)propan-1-imine
CyanideHydrogen cyanide (HCN)Cyanohydrin2-hydroxy-4-(4-chloro-3-fluorophenyl)butanenitrile

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. youtube.com

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the aldehyde to its corresponding carboxylic acid, 3-(4-chloro-3-fluorophenyl)propanoic acid. youtube.comkhanacademy.org Milder oxidants can also be employed.

Reduction: The aldehyde is readily reduced to a primary alcohol, 3-(4-chloro-3-fluorophenyl)propan-1-ol. libretexts.org Common and selective reducing agents for this transformation include sodium borohydride (NaBH₄). numberanalytics.commasterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but are less selective. libretexts.orgharvard.edu

Table 2: Oxidation and Reduction of the Aldehyde Group

TransformationReagent(s)Product
OxidationKMnO₄, H₂CrO₄3-(4-chloro-3-fluorophenyl)propanoic acid
ReductionNaBH₄, LiAlH₄3-(4-chloro-3-fluorophenyl)propan-1-ol

Aldehydes are important building blocks in carbon-carbon bond-forming reactions, such as condensation reactions, which lead to the formation of more complex molecular structures.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation or react with other enolizable carbonyl compounds in a crossed aldol reaction. masterorganicchemistry.comyoutube.com These reactions generate β-hydroxy aldehydes, which can subsequently dehydrate upon heating to yield α,β-unsaturated aldehydes, providing a scaffold for further synthetic modifications. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The reaction with a phosphorus ylide (a Wittig reagent) allows for the formation of a C=C double bond at the position of the original carbonyl group, with the geometry of the resulting alkene being dependent on the nature of the ylide.

Corey-Fuchs Reaction: This two-step process can transform the aldehyde into a terminal alkyne. nih.gov The first step involves a reaction analogous to the Wittig reaction to form a dibromoalkene, which is then treated with a strong base to yield the alkyne. nih.gov

Reactivity of the Halogenated Aromatic Moiety

The 4-chloro-3-fluorophenyl group has its own distinct reactivity, primarily centered around substitution reactions on the aromatic ring. The presence of two different halogen atoms and an activating/deactivating side chain influences the regioselectivity and rate of these reactions.

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The aldehyde group is moderately electron-withdrawing, which can facilitate S_NAr reactions.

In the 4-chloro-3-fluorophenyl system, there are two potential leaving groups: chloride and fluoride (B91410). Generally, in S_NAr reactions, fluoride is a better leaving group than chloride due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comchemconnections.org The substitution will preferentially occur at the position that is ortho or para to a strong electron-withdrawing group. libretexts.org In this molecule, the aldehyde group is at the end of a propyl chain, so its activating effect is primarily inductive and relatively weak. However, under forcing conditions with strong nucleophiles (e.g., sodium methoxide, amines), substitution of the fluoride or chloride may be possible. youtube.com The reaction is more likely to occur at the carbon bearing the chlorine atom (position 4) as it is para to the propylaldehyde substituent, which can better stabilize the negative charge of the Meisenheimer intermediate through resonance, albeit weakly.

The aryl chloride and aryl fluoride bonds are potential sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com Generally, aryl chlorides are more reactive than aryl fluorides in Suzuki couplings. Therefore, it is conceivable that this compound could selectively react at the C-Cl bond with a boronic acid to form a biphenyl (B1667301) derivative. mdpi.comnih.gov The aldehyde group may need to be protected (e.g., as an acetal) to prevent side reactions under the basic conditions of the Suzuki coupling.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the C-Cl bond would be expected to react preferentially over the C-F bond. nih.gov This would result in the formation of an aryl-alkyne derivative. Again, protection of the aldehyde group is often a necessary precaution.

Table 3: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerPotential Product (after deprotection)
Suzuki-MiyauraPhenylboronic acid3-(3-fluoro-4-phenylphenyl)propanal
SonogashiraPhenylacetylene3-(3-fluoro-4-(phenylethynyl)phenyl)propanal

Electrophilic Aromatic Substitution (if applicable to derivatives)

While direct electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is challenging due to the presence of multiple deactivating groups, the principles of EAS dictate the regiochemical outcome should such a reaction occur on a suitable derivative. The aromatic ring is substituted with a chloro group, a fluoro group, and a propanal side chain, each influencing the position of any potential incoming electrophile.

The directing effects of these substituents are as follows:

Propanal Group: The aldehyde functional group is strongly electron-withdrawing and therefore a powerful deactivating group. It directs incoming electrophiles to the meta position.

In this compound, the substituents are located at positions 1 (propanal), 3 (fluoro), and 4 (chloro). The remaining open positions for substitution are 2, 5, and 6. The directing effects of the existing groups on these positions are synergistic and competitive. For instance, the fluorine at C-3 directs to C-2 and C-6 (ortho) and C-5 (para). The chlorine at C-4 directs to C-5 (ortho) and C-2 (para). The propanal group at C-1 directs to C-5 (meta).

Given that all substituents are deactivating, forcing conditions would be required for an EAS reaction. The combined directing effects suggest that position 5 is the most likely site for substitution, being favored by all three groups (meta to propanal, ortho to chloro, and para to fluoro). Position 2 is the next most likely, influenced by the halogen directing effects.

Table 1: Directing Effects of Substituents on the Aromatic Ring

Substituent Position Type Directing Effect
-CH₂CH₂CHO 1 Deactivating meta (positions 3, 5)
-F 3 Deactivating ortho, para (positions 2, 4, 6)
-Cl 4 Deactivating ortho, para (positions 3, 5)

Transformations Involving the Propanal Backbone

The propanal backbone of the molecule offers significant opportunities for chemical transformation, particularly at the carbon atom adjacent to the aldehyde (the alpha-carbon) and through cyclization reactions involving the aldehyde group itself.

Alpha-Carbon Reactivity and Derivatization

The hydrogen atoms on the carbon alpha to the carbonyl group (C-2 of the propanal chain) are acidic and can be removed by a base to form a nucleophilic enolate anion. libretexts.org This enolate is a key intermediate that allows for a variety of derivatization reactions at the alpha-position. The negative charge of the enolate is delocalized onto the oxygen atom, stabilizing the intermediate. libretexts.org

Common derivatization reactions include:

Alkylation: The enolate can act as a nucleophile, attacking alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. This is a fundamental method for extending the carbon chain. msu.edu

Halogenation: In the presence of acid or base, the alpha-carbon can be halogenated. Acid-catalyzed halogenation proceeds via the enol tautomer. libretexts.org

Aldol Condensation: The enolate can react with another aldehyde or ketone (including another molecule of itself) in an aldol reaction to form a β-hydroxy aldehyde, which can subsequently be dehydrated to an α,β-unsaturated aldehyde. libretexts.org

Table 2: Potential Alpha-Carbon Derivatization Reactions

Reactant Reaction Type Resulting Functional Group at Alpha-Position
Alkyl Halide (e.g., CH₃I) Alkylation Alkyl group (-CH₃)
Bromine (Br₂) Halogenation Bromo group (-Br)
Aldehyde (e.g., Benzaldehyde) Aldol Condensation β-hydroxyalkyl, then α,β-double bond

Cyclization Reactions for Heterocyclic Compound Formation

The aldehyde functional group is a key electrophilic center that can react with various dinucleophiles to form a wide range of heterocyclic compounds. These reactions are pivotal in medicinal chemistry, as heterocyclic scaffolds are present in a vast number of bioactive molecules. e-bookshelf.debeilstein-journals.org

Examples of such cyclization reactions include:

Formation of Pyrazolines/Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives initially forms a hydrazone. Subsequent intramolecular cyclization, often involving the alpha-carbon, can lead to five-membered nitrogen-containing heterocycles like pyrazolines, which can be oxidized to pyrazoles. nih.gov

Formation of Isoxazolines/Isoxazoles: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Similar to the hydrazine reaction, this can be followed by cyclization to produce isoxazolines.

Formation of Dihydropyrimidines: The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, can produce dihydropyrimidinones or -thiones. In this case, this compound would serve as the aldehyde component.

These cyclization strategies demonstrate the utility of this compound as a precursor for generating complex heterocyclic structures, which are of significant interest in fields like drug discovery and materials science. amazonaws.com

Table 3: Examples of Heterocyclic Ring Formation

Reagent(s) Resulting Heterocyclic Core
Hydrazine Hydrate Pyrazoline / Pyrazole
Hydroxylamine Isoxazoline / Isoxazole
Ethyl Acetoacetate + Urea Dihydropyrimidinone
Thioglycolic Acid + Aniline (B41778) Thiazolidinone

Table 4: Compound Names

Compound Name
This compound
Benzene
Ethyl Acetoacetate
Hydrazine
Hydroxylamine
Pyrazole
Pyrazoline
Isoxazole
Isoxazoline
Dihydropyrimidinone
Thiazolidinone
Thioglycolic Acid
Aniline
Urea
Bromine
Benzaldehyde

Applications in Advanced Organic Synthesis and Research

3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL as a Versatile Synthetic Building Block

The chemical utility of this compound is rooted in the reactivity of its aldehyde functional group, which can participate in a wide array of chemical transformations. This allows for its incorporation into a diverse range of larger, more complex molecular architectures.

Precursor for Complex Heterocyclic Scaffolds (e.g., pyridazinones, quinazolines)

The aldehyde functionality of this compound makes it a suitable starting material for constructing various heterocyclic rings, which are core structures in many pharmacologically active compounds.

Pyridazinones: These six-membered rings containing two adjacent nitrogen atoms can be synthesized using aldehyde precursors. A general strategy involves the condensation of an aldehyde with a hydrazine (B178648) derivative to form a hydrazone, which can then undergo cyclization and subsequent oxidation or rearrangement to yield the pyridazinone core. While direct synthesis from this compound is plausible, related structures have been synthesized and evaluated for their anticancer and antioxidant properties. nih.gov For instance, various 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives have been synthesized and tested for cytotoxicity. nih.gov

Quinazolines: Quinazoline (B50416) and its oxidized form, quinazolinone, are prominent scaffolds in medicinal chemistry. nih.gov Multi-component reactions are frequently employed for their synthesis, often utilizing an aldehyde as a key component. openmedicinalchemistryjournal.com For example, the reaction of an aldehyde, an aniline (B41778) derivative (such as 3-chloro-4-fluoroaniline), and isatoic anhydride (B1165640) can produce dihydroquinazolinones in an efficient, one-pot process. openmedicinalchemistryjournal.comrsc.org The 3-chloro-4-fluorophenyl moiety is a common feature in potent quinazoline-based kinase inhibitors, highlighting the importance of this substitution pattern. acs.org The synthesis of fluorinated quinazolines is an active area of research, with various methods developed to produce these valuable compounds. researchgate.netzenodo.orgnih.gov

The following table summarizes synthetic approaches to related heterocyclic scaffolds where the chloro-fluorophenyl moiety is a key component.

HeterocycleGeneral PrecursorsReaction TypeReference
QuinazolinonesAnthranilic acids, Arylisothiocyanates, Chloroacetic acidCondensation, Cyclization zenodo.org
DihydroquinazolinesO-phenyl oximes, AldehydesMicrowave-assisted cyclization openmedicinalchemistryjournal.com
Fluorinated QuinazolinesFluorinated anthranilic acid derivativesMulti-step synthesis, Cyclization researchgate.net
Pyridazinone DerivativesMucochloric acid, Hydrazine derivatives, AminesCondensation, Nucleophilic substitution nih.gov

Intermediate in the Synthesis of Chiral Molecules

Aldehydes are fundamental building blocks in asymmetric synthesis due to their ability to be converted into a wide range of chiral functional groups. The propanal group in this compound is a prime target for stereoselective transformations to create chiral molecules. Common strategies include:

Asymmetric Reduction: The aldehyde can be reduced to a primary alcohol using chiral reducing agents (e.g., those derived from boranes or aluminum hydrides with chiral ligands), establishing a stereocenter at the carbinol position.

Asymmetric Addition: Nucleophiles, such as organometallic reagents (organolithiums, Grignards) or enolates in aldol (B89426) reactions, can be added enantioselectively to the aldehyde carbonyl, creating a new chiral center.

Organocatalysis: Chiral amines can be used to catalyze enantioselective additions to the α- or β-positions of the propanal chain.

While specific examples employing this compound in asymmetric synthesis are not prominently documented in reviewed literature, its structure is well-suited for these established methodologies, positioning it as a potential intermediate for accessing enantiopure compounds.

Component in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Aldehydes are classic substrates in many named MCRs. The reactivity of this compound makes it an ideal candidate for such processes. openmedicinalchemistryjournal.com For instance, it could be employed in the Biginelli or Hantzsch reactions to create dihydropyrimidines, or in various MCRs designed to produce quinazoline derivatives. openmedicinalchemistryjournal.com The literature describes numerous MCRs for synthesizing quinazolines and dihydroquinazolines that use a variety of aromatic aldehydes, demonstrating the broad applicability of this reaction class for which this compound would be a suitable component. openmedicinalchemistryjournal.com

Role in the Synthesis of Fluorinated and Chlorinated Organic Compounds

As a halogenated building block, this compound is intrinsically a precursor to more complex molecules containing both fluorine and chlorine. These halogens are often incorporated into bioactive molecules to modulate properties like lipophilicity, metabolic stability, and binding affinity. nih.gov The 3-chloro-4-fluorophenyl motif is present in numerous advanced compounds developed for medicinal chemistry research. acs.orgmdpi.com

Target Compound ClassSpecific ExampleApplication AreaReference
Tyrosinase InhibitorsBenzamide derivatives with a 3-chloro-4-fluorophenyl tailSkin pigmentation disorders mdpi.com
Kinase InhibitorsAfatinib (contains an N-(3-chloro-4-fluorophenyl)amino group)Oncology (ErbB receptor inhibitor) acs.org
Anticancer AgentsBenzimidazole (B57391) derivative with a 3-chloro-4-fluorophenyl groupLiver Cancer Cell Line Inhibition rsc.org
ImmunomodulatorsQuinazoline derivative with a 3-chloro-4-fluorophenyl moietyAnticancer, Immunomodulation rsc.org

Utility in Medicinal Chemistry Research and Drug Discovery Science (as a scaffold precursor)

The 3-chloro-4-fluorophenyl group is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates is a deliberate strategy to enhance potency and optimize pharmacokinetic properties.

Scaffolds for Structure-Activity Relationship (SAR) Investigations of Bioactive Molecules

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to understand how chemical structure relates to biological activity. The 3-chloro-4-fluorophenyl moiety is an excellent platform for SAR studies because the positions and nature of the halogen atoms can be varied to probe interactions within a biological target, such as an enzyme's active site. nih.gov

Kinase Inhibitors: In the development of kinase inhibitors like Afatinib, the N-(3-chloro-4-fluorophenyl) group plays a crucial role in binding to the ATP pocket of the ErbB family of receptors. acs.org SAR studies on related anilinoquinazoline (B1252766) derivatives have shown that this specific substitution pattern is critical for achieving high potency and desired selectivity.

Anticancer Agents: In a study of benzimidazole derivatives as potential anticancer agents, one of the most active compounds against a liver cancer cell line featured a 3-chloro-4-fluorophenyl group. rsc.org Similarly, SAR studies on novel thalidomide (B1683933) analogs identified quinazoline derivatives bearing this same moiety as having potent antiproliferative activity. rsc.org These findings underscore the utility of this scaffold in generating molecules with significant cytotoxic effects against cancer cells. The strategic placement of chloro and fluoro substituents is often key to improving a compound's therapeutic index. nih.govnih.gov

Synthesis of Analogues for Target Interaction Studies

The strategic modification of a lead compound is a cornerstone of medicinal chemistry and drug discovery. For a molecule like this compound, the synthesis of analogues is crucial for exploring its structure-activity relationships (SAR) and for optimizing its interaction with biological targets. The design of these new molecules often revolves around the principles of bioisosterism, where atoms or functional groups are replaced with others that have similar physical or chemical properties, with the aim of enhancing activity, selectivity, or metabolic stability. cambridgemedchemconsulting.comu-tokyo.ac.jpsci-hub.se

The synthesis of analogues of this compound would likely focus on several key areas of the molecule: the phenyl ring, the chloro and fluoro substituents, and the propanal side chain. Each modification provides a new probe to understand the forces governing the molecule's biological effect.

Modification of the Phenyl Ring Substituents

The chloro and fluoro groups on the phenyl ring are prime candidates for modification to probe the electronic and steric requirements of the binding site. Researchers often explore the effects of shifting the positions of these halogens or replacing them with other groups altogether. For instance, the replacement of a chlorine atom with a methyl group, which are considered to be roughly isosteric and have similar lipophilicity, can be used to investigate the role of the halogen's electronic properties versus its size. u-tokyo.ac.jp Furthermore, replacing hydrogen with fluorine is a common strategy to block metabolic oxidation at a specific position. cambridgemedchemconsulting.com

A hypothetical series of analogues could be synthesized to explore these relationships, as detailed in the table below.

Analogue NameModification from Parent CompoundRationale for Synthesis
3-(3-Chloro-4-fluorophenyl)propanalPositional isomers of Cl and FTo investigate the importance of substituent positions for target binding.
3-(4-Chloro-3-methylphenyl)propanalFluoro group replaced with a methyl groupTo assess the impact of replacing an electronegative atom with a lipophilic, electron-donating group.
3-(4-Bromo-3-fluorophenyl)propanalChloro group replaced with a bromo groupTo evaluate the effect of a larger halogen with different electronic properties.
3-(4-Trifluoromethyl-3-fluorophenyl)propanalChloro group replaced with a trifluoromethyl groupTo introduce a strongly electron-withdrawing group and explore its influence on binding affinity. u-tokyo.ac.jp

Modifications of the Propanal Side Chain

The propanal side chain offers numerous opportunities for modification to explore the spatial and electronic requirements of the target. The aldehyde group itself is a reactive moiety and can be transformed into a variety of other functional groups to alter the compound's chemical properties and potential interactions. For example, reduction of the aldehyde to an alcohol introduces a hydrogen bond donor, while oxidation to a carboxylic acid introduces a charged group that could interact with a corresponding residue in a binding pocket.

Further derivatization could involve extending or shortening the alkyl chain, or introducing substituents at the α or β positions. Research on related 3-phenylpropyl analogues has shown that substituents on the propyl chain can have significant effects on binding affinity and selectivity for biological targets like the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov For example, the introduction of a fluoro group at the C2 position of the propyl chain in a series of GBR 12909 analogues led to substantial enantioselectivity in transporter affinity. nih.gov

Below is a table of potential analogues based on side-chain modifications.

Analogue NameModification from Parent CompoundRationale for Synthesis
3-(4-Chloro-3-fluorophenyl)propan-1-olAldehyde reduced to a primary alcoholTo introduce a hydrogen bond donor and assess the importance of the carbonyl group for activity.
3-(4-Chloro-3-fluorophenyl)propanoic acidAldehyde oxidized to a carboxylic acidTo introduce a negatively charged group and probe for potential ionic interactions with the target.
2-Methyl-3-(4-chloro-3-fluorophenyl)propanalIntroduction of a methyl group at the α-positionTo explore the steric tolerance of the binding pocket near the aldehyde.
(R/S)-2-Fluoro-3-(4-chloro-3-fluorophenyl)propanalIntroduction of a fluoro group at the α-positionTo investigate the impact of stereochemistry and a polar substituent on binding affinity and selectivity, as seen in related systems. nih.gov
4-(4-Chloro-3-fluorophenyl)butan-2-oneIsomeric rearrangement to a methyl ketoneTo alter the electronics and geometry of the carbonyl group and its position relative to the phenyl ring.

The synthesis of these and other analogues allows for a systematic exploration of the chemical space around the parent compound, this compound. The data generated from the biological evaluation of these analogues are then used to build a comprehensive structure-activity relationship model. This model is invaluable for guiding the design of more potent and selective compounds for further research and potential therapeutic development.

Advanced Spectroscopic and Computational Investigations of 3 4 Chloro 3 Fluorophenyl Propanal

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules like 3-(4-CHLORO-3-FLUOROPHENYL)PROPANAL. These methods provide precise information on the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a suite of NMR experiments would be required for a complete assignment of all proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) signals.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons. The aldehydic proton would appear as a characteristic downfield triplet, while the propyl chain protons would exhibit complex splitting due to their diastereotopic nature. The aromatic protons would show splitting patterns influenced by both the chloro and fluoro substituents.

¹³C NMR: This spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the aliphatic carbons of the propyl chain, and the aromatic carbons. The chemical shifts would be indicative of their electronic environment.

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and would provide a specific signal for the fluorine on the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehydic-H ~9.8 t
Ar-H ~7.0 - 7.5 m
-CH₂- (alpha to C=O) ~2.8 t

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~200
Aromatic C-Cl ~135
Aromatic C-F ~160 (with C-F coupling)
Aromatic C-H ~115-130
Aromatic C-C ~140
-CH₂- (alpha to C=O) ~45

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₈ClFO), HRMS would provide a measured mass that is very close to its theoretical exact mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier in the mass spectrum. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the structure of the molecule by breaking it into smaller, identifiable pieces.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group around 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-Cl and C-F stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
C=O Stretch (Aldehyde) 1720-1740 FT-IR (Strong)
Aromatic C-H Stretch 3000-3100 FT-IR, Raman
Aliphatic C-H Stretch 2800-3000 FT-IR, Raman
C-F Stretch 1000-1400 FT-IR

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would likely show absorptions corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. The positions and intensities of these absorption bands provide insights into the electronic structure and conjugation within the molecule.

Quantum Chemical and Computational Studies

In the absence of experimental data, computational methods serve as a powerful predictive tool for understanding the properties of molecules.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra that can be compared with experimental data for validation.

Analyze Electronic Properties: Map the electron density distribution, calculate the molecular electrostatic potential to identify reactive sites, and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

While the specific data for this compound remains to be published, the application of these advanced spectroscopic and computational techniques would undoubtedly provide a comprehensive characterization of its structural and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) for Reactivity Prediction

Computational quantum chemistry offers profound insights into the electronic structure and reactivity of molecules. For this compound, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) are crucial for predicting its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to chemical reactivity. The HOMO, as the outermost orbital containing electrons, acts as an electron donor, indicating the molecule's nucleophilic or basic sites. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, signifying its electrophilic or acidic sites. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A small energy gap suggests high reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap indicates high kinetic stability and low reactivity. researchgate.net

While specific DFT calculations for this compound are not widely published, data from analogous structures, such as substituted chalcones and anilines, provide a comparative framework. For instance, a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one calculated a HOMO-LUMO energy gap of 3.65 eV, suggesting that significant charge transfer occurs within the molecule. For 4-chlorophenyl-N-4-fluorophenyl-aniline, a much larger energy gap was calculated, indicating it is a poor electrical conductor. pastic.gov.pk The reactivity of this compound would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which would stabilize the HOMO and potentially lower the HOMO-LUMO gap, thereby influencing its reactivity in reactions such as condensations or oxidations.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Source
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - - 3.65
4-chlorophenyl-N-4-fluorophenyl-aniline - - 120.6 pastic.gov.pk

This table provides data from related compounds to illustrate the concept, as specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the aldehyde group, making it a prime site for protonation and attack by electrophiles. The aromatic ring would exhibit a complex potential distribution due to the competing electron-withdrawing effects of the chlorine and fluorine atoms and the ring's π-system. The hydrogen atoms of the propanal chain would show positive potential. Such maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces. This allows for the identification of transition states, intermediates, and the calculation of activation barriers, providing a detailed understanding of a reaction's feasibility and kinetics. montclair.edu

For a molecule like this compound, computational modeling could be applied to various reactions, including:

Nucleophilic Addition to the Carbonyl: Modeling the addition of a nucleophile (e.g., a Grignard reagent or a cyanide ion) to the aldehyde group would reveal the transition state structure and the energy barrier for the reaction.

Oxidation and Reduction: The mechanism of oxidation to the corresponding carboxylic acid or reduction to the alcohol could be mapped to understand the energetics of each step.

Condensation Reactions: Aldol (B89426) or Knoevenagel condensation reactions could be modeled to predict stereochemical outcomes and the influence of the substituted phenyl ring on the reaction pathway.

A computational study on the reaction between HO₂ and the n-propyl peroxy radical (a different, but related, type of reaction involving a three-carbon chain) demonstrated the complexity of such analyses, showing reactions proceeding on both singlet and triplet potential energy surfaces. nih.gov This highlights how computational chemistry can uncover intricate mechanistic details that are difficult to probe experimentally. Such studies for this compound would provide valuable data on its synthetic utility.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. pressbooks.pub For this compound, rotation can occur around the C-C single bonds of the propyl chain and the bond connecting the phenyl ring to the chain. The relative stability of these conformers is determined by factors like torsional strain (eclipsing interactions) and steric strain. pressbooks.publibretexts.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system. ugent.be By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or biological targets, over time. sciepub.comsciepub.com

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal:

The dynamic equilibrium between different conformers.

The stability of the molecule's structure over time.

Solvent effects on the conformational landscape.

The nature of intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. While this compound is a liquid or low-melting solid at room temperature, its crystalline derivatives can be analyzed to provide invaluable structural information.

The process involves synthesizing a stable, crystalline derivative, such as an oxime, hydrazone, or a product from a condensation reaction. nih.gov This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

For example, the crystal structure of a related chalcone, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] sciepub.comresearchgate.netdioxin-6-yl)prop-2-en-1-one, was determined, revealing a nearly planar geometry and packing motifs dominated by weak C-H···O and C-H···Cl hydrogen bonds. nih.gov Similarly, the structure of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine (B14180299) confirmed its (E)-configuration and detailed its packing via weak hydrogen bonds. researchgate.net Analysis of a crystalline derivative of this compound would likewise confirm its stereochemistry, reveal its solid-state conformation, and detail the intermolecular forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern its crystal packing.

Table 2: Representative Crystallographic Data for a Related Compound Derivative

Parameter (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine researchgate.net
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.4292
b (Å) 8.8343
c (Å) 11.1797
β (°) 108.873

This table presents crystallographic data for a related structure to illustrate the type of information obtained from X-ray analysis.

Advanced Analytical Techniques for Purity and Enantiomeric Excess Assessment (e.g., Chiral HPLC, GC)

Assessing the purity of a chemical compound is critical. For compounds that are chiral or are synthesized in processes involving chiral materials, determining the enantiomeric excess (e.e.) is equally important. While this compound itself is achiral, these techniques are essential for analyzing its chiral derivatives or for detecting chiral impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating enantiomers. researchgate.netchiralpedia.com This is achieved by using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. phenomenex.com The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, they travel through the column at different rates, allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. phenomenex.com For a chiral derivative of this compound, a method development screen would be performed using various CSPs and mobile phases (normal, reversed, or polar-organic) to achieve baseline separation of the enantiomers. shimadzu.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. restek.com For purity assessment, a standard non-polar or moderately polar capillary column can be used to separate this compound from starting materials, byproducts, or solvent residues. For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility. phenomenex.com

For enantiomeric excess assessment by GC, a chiral stationary phase is required. researchgate.net Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. google.com Enantioselective GC often provides very high resolution and sensitivity, making it suitable for quantifying trace amounts of an undesired enantiomer. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
4-chlorophenyl-N-4-fluorophenyl-aniline
AMDC (4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
n-propyl peroxy radical
(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] sciepub.comresearchgate.netdioxin-6-yl)prop-2-en-1-one

Future Research Directions and Perspectives for 3 4 Chloro 3 Fluorophenyl Propanal

Exploration of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The aldehyde functionality in 3-(4-chloro-3-fluorophenyl)propanal is a prime target for asymmetric transformations to create chiral molecules with high stereochemical purity. Future work will likely focus on developing and applying novel catalytic systems to control the enantioselectivity and diastereoselectivity of reactions at or adjacent to the carbonyl group.

The development of methods for the enantioselective synthesis of compounds with fluoro-substituted stereogenic centers is an area of active research. nih.gov For instance, chiral catalysts can be employed for reactions such as aldol (B89426) additions, reductions, and ally lations. Organocatalysis, using chiral amines, thioureas, or phosphoric acids, presents a powerful strategy. Chiral phosphoric acid catalysts, for example, have been successful in the enantioselective construction of complex molecular frameworks. researchgate.net Similarly, chiral squaramide catalysts are known to promote enantioselective reactions, such as the α-chlorination of carbonyl compounds, by engaging reactants through non-covalent interactions. nih.gov Applying these catalyst classes to reactions involving this compound could yield valuable chiral intermediates for pharmaceuticals and materials science.

An attractive area of exploration would be the diastereodivergent synthesis of homoallylic alcohols by reacting the aldehyde with substituted allylboronates, controlled by either substrate features or a selected catalyst. nih.gov This would allow access to a wide range of stereochemically defined polyfluorinated compounds. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Transformations

Reaction TypeCatalyst ClassPotential Chiral Catalyst ExampleDesired Outcome
Aldol AdditionOrganocatalystProline-derived catalystHigh enantioselectivity in the formation of a new C-C bond
Asymmetric ReductionTransition Metal CatalystRuthenium-BINAP complexEnantiomerically enriched 3-(4-chloro-3-fluorophenyl)propan-1-ol
α-FunctionalizationOrganocatalystChiral Squaramide or Phosphoric AcidEnantioselective introduction of a substituent at the α-position
AllylationLewis Acid CatalystChiral Boron-based Lewis acidDiastereo- and enantioselective synthesis of homoallylic alcohols

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govjst.org.in Future research will undoubtedly explore the integration of synthetic routes to and from this compound into continuous flow systems. Flow chemistry is particularly advantageous for handling hazardous reagents or highly exothermic reactions, which can be relevant in the synthesis of halogenated compounds. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and potentially higher yields. beilstein-journals.org

Automated synthesis platforms can further accelerate the discovery and optimization of reactions involving this compound. sigmaaldrich.commit.edu These systems allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures), significantly reducing the time required for process development from weeks to days. mit.educhemspeed.com By combining flow chemistry with automated platforms, researchers can create efficient, end-to-end processes for producing derivatives of this compound with high reproducibility and purity. chemspeed.comchemspeed.comwikipedia.org This approach is becoming increasingly common in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). jst.org.innih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Derivatization

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysSeconds to minutes nih.govbeilstein-journals.org
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control beilstein-journals.org
Safety Higher risk with hazardous reagents/exothermsEnhanced safety due to small reaction volume jst.org.in
Scalability Complex, often requires re-optimizationSimpler, by running the system for longer periods
Process Control Manual or semi-automatedFully automated, real-time monitoring beilstein-journals.org

Design and Synthesis of Advanced Derivatives for Specific Chemical Biology Probes

The aldehyde group is a versatile functional handle for bioconjugation and the development of chemical probes. researchgate.net Aldehydes can react selectively with specific biological nucleophiles, making them ideal for labeling and detecting biomolecules. Future research is expected to leverage this compound as a scaffold for designing advanced derivatives that can act as specific probes in chemical biology.

For example, fluorescent probes for detecting aldehydes in living systems have been developed based on the reaction of an aldehyde with a specific trigger molecule, leading to a significant increase in fluorescence. rsc.orgrsc.orgnih.gov By attaching a fluorophore to a molecule derived from this compound, researchers could create probes where the substituted phenyl group modulates properties like cell permeability, target affinity, or spectral characteristics. The unique substitution pattern could influence interactions with specific enzymes or receptors, enabling the design of probes for particular biological pathways. scispace.comnih.gov

Table 3: Potential Chemical Biology Probes Derived from this compound

Probe TypeDesign StrategyPotential Application
Fluorescent Probe Conjugation to a fluorophore; reaction of the aldehyde with a biological target activates fluorescence. rsc.orgImaging aldehyde concentrations in specific cellular compartments or tissues. rsc.org
Affinity-Based Probe Derivatization into a molecule that binds to a specific protein target.Identifying and isolating protein targets in complex biological samples.
Cross-linking Agent Synthesis of a bifunctional derivative capable of linking two biomolecules.Studying protein-protein interactions within a cell.
Metabolic Label Use as a precursor for molecules that can be incorporated into metabolic pathways.Tracking metabolic flux and identifying pathway dysregulation in disease.

Deeper Computational Insights into Reactivity, Selectivity, and Property Modulation

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. escholarship.org Future research will likely employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to gain deeper insights into the properties of this compound and its derivatives. escholarship.org

These computational studies can elucidate reaction mechanisms, predict the outcomes of catalytic reactions, and explain the origins of enantioselectivity and diastereoselectivity. escholarship.orgescholarship.org For example, DFT calculations can model transition states to determine the most favorable reaction pathways and predict how different catalysts will interact with the substrate. nih.gov This can guide the rational design of experiments, saving time and resources. Furthermore, computational methods can predict how the chloro- and fluoro-substituents influence the electronic properties, conformation, and reactivity of the molecule, which is crucial for designing derivatives with specific biological or material properties. nih.gov

Table 4: Application of Computational Methods to Study this compound

Computational MethodResearch QuestionPotential Insights
Density Functional Theory (DFT) What is the mechanism of a catalytic reaction?Elucidation of reaction pathways, transition state energies, and origins of selectivity. escholarship.org
Molecular Dynamics (MD) How does the molecule interact with a solvent or a biological target?Information on conformational preferences, binding modes, and dynamic behavior. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) How do structural modifications affect biological activity?Predictive models for designing more potent or selective derivatives. nih.gov
Ab initio Molecular Dynamics (AIMD) What is the role of dynamic effects in reaction selectivity?Understanding of post-transition state bifurcations and dynamic contributions to product ratios. escholarship.org

Development of Sustainable Synthetic Routes with Reduced Environmental Footprint

The principles of green chemistry are increasingly guiding the development of new synthetic methods. organic-chemistry.orgnih.gov Future research on this compound will focus on creating more sustainable synthetic routes that minimize waste, reduce energy consumption, and use less hazardous substances. taylorfrancis.comscranton.edu

This includes exploring the use of renewable starting materials, employing catalytic reagents instead of stoichiometric ones to improve atom economy, and using greener solvents like water, supercritical CO₂, or ionic liquids. organic-chemistry.org For instance, the halogenation of aromatic compounds, a key step in the synthesis of the precursor, is an area where greener methods are actively being sought to replace traditional electrophilic aromatic substitutions that generate significant waste. taylorfrancis.com Developing syntheses that require fewer steps, by avoiding protecting groups, also aligns with green chemistry principles. organic-chemistry.org Ultimately, the goal is to design processes that are not only efficient but also environmentally benign and inherently safer. nih.govscranton.edu

Table 5: Comparison of Traditional vs. Green Synthesis Approaches

Synthesis AspectTraditional ApproachGreen Chemistry Approach
Solvents Use of chlorinated or volatile organic solvents (e.g., xylene). scranton.eduUse of water, ionic liquids, or solvent-free conditions. organic-chemistry.org
Reagents Stoichiometric and often hazardous reagents.Catalytic and less hazardous reagents. organic-chemistry.orgnih.gov
Energy High temperatures and pressures.Milder reaction conditions, use of microwave or ultrasound. nih.gov
Waste Significant generation of byproducts and waste streams. scranton.eduHigh atom economy, waste prevention, and recyclability of catalysts. nih.gov
Feedstocks Petroleum-based starting materials.Use of renewable feedstocks where possible. organic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for 3-(4-chloro-3-fluorophenyl)propanal?

A feasible approach involves modifying methodologies used for structurally similar aldehydes. For instance, hydroformylation of 4-chloro-3-fluorostyrene or oxidation of the corresponding alcohol (3-(4-chloro-3-fluorophenyl)-1-propanol) using oxidizing agents like pyridinium chlorochromate (PCC). Alternatively, a Wittig reaction between 4-chloro-3-fluorobenzaldehyde and propylidenetriphenylphosphorane could yield the target compound. Reaction optimization (e.g., temperature, solvent polarity) is critical for improving yields .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H NMR will show characteristic aldehyde proton signals at ~9.5–10.0 ppm, with splitting patterns reflecting adjacent CH2_2 groups. Aromatic protons will appear in the 6.8–7.5 ppm range, influenced by electron-withdrawing Cl and F substituents.
  • IR : A strong absorption band near 1720 cm1^{-1} confirms the aldehyde C=O stretch. C-F and C-Cl vibrations may appear at 1100–1250 cm1^{-1} and 550–800 cm1^{-1}, respectively.
  • MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion [M+H]+^+ at m/z 200.0433 (C9_9H8_8ClFO+^+) .

Q. What purification strategies are effective for this aldehyde?

Due to the aldehyde's potential sensitivity to oxidation, purification via column chromatography (using neutral alumina or silica gel with ethyl acetate/hexane gradients) under inert atmospheres (N2_2/Ar) is recommended. Distillation under reduced pressure may also be feasible if the compound exhibits sufficient thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (FMOs), to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack. Thermochemical parameters (e.g., Gibbs free energy of formation) derived from DFT can guide reaction feasibility studies, such as enolate formation or aldol condensations .

Q. What crystallographic methods resolve the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software can determine bond lengths, angles, and packing motifs. Crystallization trials should employ slow evaporation in solvents like dichloromethane/hexane. Heavy atoms (Cl, F) enhance diffraction contrast, improving data resolution. Hydrogen bonding involving the aldehyde group may influence crystal packing .

Q. How does the chloro-fluoro substitution pattern affect stability under varying pH conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffered solutions (pH 1–13) can assess degradation pathways. The electron-withdrawing Cl and F substituents may increase resistance to nucleophilic attack at the aldehyde but could promote acid-catalyzed hydration. LC-MS or 19^{19}F NMR can monitor degradation products like the corresponding carboxylic acid or hydrate .

Q. What strategies mitigate racemization in enantioselective reactions involving this aldehyde?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) can enforce stereocontrol during aldol or Henry reactions. Dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) may also suppress racemization. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is essential .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (catalyst loading, solvent) for yield improvement.
  • Computational Validation : Cross-reference DFT predictions with experimental UV-Vis or cyclic voltammetry data.
  • Safety : Handle aldehydes in fume hoods due to volatility and potential irritancy. Quench waste with sodium bisulfite to neutralize reactive aldehyde groups .

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